molecular formula C16H13ClO3 B14561330 Methyl 2-[(4-chlorophenyl)acetyl]benzoate CAS No. 61653-04-1

Methyl 2-[(4-chlorophenyl)acetyl]benzoate

Cat. No.: B14561330
CAS No.: 61653-04-1
M. Wt: 288.72 g/mol
InChI Key: JLNLYFWMASKWBV-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorophenyl)acetyl]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group and a 4-chlorophenylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-chlorophenyl)acetyl]benzoate typically involves the esterification of 2-[(4-chlorophenyl)acetyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-chlorophenyl)acetyl]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Hydrolysis

      Reagents: Aqueous sodium hydroxide or hydrochloric acid

      Conditions: Reflux

      Products: 2-[(4-chlorophenyl)acetyl]benzoic acid, methanol

  • Reduction

      Reagents: Sodium borohydride or lithium aluminum hydride

      Conditions: Room temperature or slightly elevated temperature

      Products: Corresponding alcohol

  • Substitution

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Varies depending on the nucleophile

      Products: Substituted derivatives

Scientific Research Applications

Methyl 2-[(4-chlorophenyl)acetyl]benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Material Science: It is used in the development of novel materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-chlorophenyl)acetyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-bromophenyl)acetyl]benzoate
  • Methyl 2-[(4-fluorophenyl)acetyl]benzoate
  • Methyl 2-[(4-methylphenyl)acetyl]benzoate

Uniqueness

Methyl 2-[(4-chlorophenyl)acetyl]benzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The electron-withdrawing nature of the chlorine atom can affect the compound’s chemical properties, making it distinct from its analogs with different substituents.

Properties

CAS No.

61653-04-1

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

methyl 2-[2-(4-chlorophenyl)acetyl]benzoate

InChI

InChI=1S/C16H13ClO3/c1-20-16(19)14-5-3-2-4-13(14)15(18)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3

InChI Key

JLNLYFWMASKWBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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